molecular formula C12H9NOS B1621534 2-(Phenylsulfanyl)Nicotinaldehyde CAS No. 338982-31-3

2-(Phenylsulfanyl)Nicotinaldehyde

Cat. No.: B1621534
CAS No.: 338982-31-3
M. Wt: 215.27 g/mol
InChI Key: XMMNSXDXGHXKMN-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)Nicotinaldehyde is a chemical compound with the molecular formula C12H9NOS and a molecular weight of 215.28 . It is used in scientific research, particularly in proteomics .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H9NOS/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H . This indicates the presence of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom in the molecule.


Physical and Chemical Properties Analysis

The melting point of this compound is between 81.5-84 degrees Celsius .

Scientific Research Applications

NAD+ Metabolism and Disease Impact

2-(Phenylsulfanyl)nicotinaldehyde, as a derivative involved in the metabolic pathways of nicotinamide adenine dinucleotide (NAD+), plays a crucial role in cellular metabolism. NAD+ is essential for redox reactions and as a substrate for various NAD+-dependent enzymes, impacting several physiological and pathophysiological processes. The decline of NAD+ levels is associated with aging, metabolic disorders, and several diseases. Enhancing NAD+ biosynthesis through pathways involving nicotinamide phosphoribosyltransferase (NAMPT) activity could influence cellular metabolism, oxidative stress response, apoptosis, lipid and glucose metabolism, inflammation, insulin resistance, and even cancer cell metabolism. The therapeutic potential of modulating NAD+ levels suggests promising strategies for treating obesity, nonalcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), cancer, and aging-related conditions (Garten et al., 2015).

Redox Chemistry and Enzymatic Reactions

The study and application of synthetic nicotinamide cofactor analogues, including derivatives of this compound, are becoming increasingly relevant in organic chemistry and biocatalysis. These analogues are utilized for their ability to participate in redox reactions, acting as biomimetic cofactors in catalytic or stoichiometric amounts. Modifications to the nicotinamide moiety, such as altering the amide functional group, can significantly impact the electronic properties and reaction rates of these compounds in both enzymatic and chemical reactions. This area of research offers insights into the synthesis, mechanism, and applications of these cofactor analogues, presenting opportunities for advancements in redox chemistry and the development of new catalytic processes (Paul, Arends, & Hollmann, 2014).

Biomedical and Therapeutic Applications

In the context of biomedical research, the derivatives of this compound contribute to the understanding of nicotinamide's role in health and disease. Nicotinamide, through its conversion and participation in the NAD+ biosynthesis pathway, affects oxidative stress and various cellular survival and death pathways. Its impact on cellular metabolism, immune system function, diabetes, and aging-related diseases underscores the potential of nicotinamide and its derivatives for therapeutic applications. The modulation of pathways involving forkhead transcription factors, sirtuins, and other cellular mechanisms by nicotinamide suggests promising avenues for treating a wide range of diseases, including neurodegenerative conditions and metabolic disorders (Maiese et al., 2009).

Safety and Hazards

2-(Phenylsulfanyl)Nicotinaldehyde is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-phenylsulfanylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMNSXDXGHXKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377140
Record name 2-(Phenylsulfanyl)Nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-31-3
Record name 2-(Phenylsulfanyl)Nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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